molecular formula C18H27N7O2 B12153489 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B12153489
M. Wt: 373.5 g/mol
InChI Key: FPWVKOVBQRNQFV-UHFFFAOYSA-N
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Description

This compound features a triazolopyridazine core substituted with a methyl group at position 3 and a piperidine-4-carboxamide moiety linked to a morpholine-containing ethyl chain. The triazolopyridazine scaffold is known for its role in modulating protein-protein interactions, particularly in bromodomain inhibitors (e.g., BRD4) and kinase targets . The morpholinoethyl group enhances solubility and bioavailability due to its polar nature, while the piperidine-4-carboxamide contributes to conformational flexibility and target binding .

Properties

Molecular Formula

C18H27N7O2

Molecular Weight

373.5 g/mol

IUPAC Name

1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H27N7O2/c1-14-20-21-16-2-3-17(22-25(14)16)24-7-4-15(5-8-24)18(26)19-6-9-23-10-12-27-13-11-23/h2-3,15H,4-13H2,1H3,(H,19,26)

InChI Key

FPWVKOVBQRNQFV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCCN4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyridazine core, followed by the introduction of the piperidine and morpholine moieties. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several triazolopyridazine derivatives, but key substitutions dictate differences in pharmacological profiles:

Substituent Variations in the Triazolopyridazine Core

  • 1-(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide (): Key difference: Isopropyl group at position 3 instead of methyl. Impact: Bulkier substituents like isopropyl may hinder target binding but improve metabolic stability.
  • N-(4-Chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide (): Key difference: Piperidine-3-carboxamide (vs. 4-carboxamide) and 4-chlorobenzyl substituent. The 4-chlorobenzyl group introduces electron-withdrawing effects, which may enhance binding to hydrophobic regions but increase cytotoxicity risks .

Functional Group Modifications

  • 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid ():

    • Key difference : Carboxylic acid replaces the carboxamide group.
    • Impact : The acidic group may improve solubility but reduce membrane permeability. This derivative is less likely to engage in hydrogen bonding compared to carboxamide-containing analogs, limiting its utility in intracellular targets .
  • AZD5153 (): Key difference: Bivalent structure with a methoxy-triazolopyridazine linked to a piperidine-phenoxy-piperazinone. Impact: Bivalent binding enhances BRD4 inhibition (IC₅₀ < 10 nM) compared to monovalent analogs. The extended linker improves avidity, making AZD5153 10–100× more potent in c-Myc suppression and tumor growth inhibition .

Data Table: Structural and Pharmacological Comparison

Compound Name (Reference) Core Substituent Piperidine Position Amide Substituent Molecular Weight Notable Activity/Properties
Target Compound 3-methyl 4-carboxamide 2-(morpholin-4-yl)ethyl ~415 g/mol Enhanced solubility, unconfirmed target potency
1-(3-Isopropyl[...]) () 3-isopropyl 4-carboxamide 4-phenylbutan-2-yl ~448 g/mol Increased lipophilicity, metabolic stability
N-(4-Chlorobenzyl)-[...] () 3-methyl 3-carboxamide 4-chlorobenzyl ~400 g/mol Potential cytotoxicity, hydrophobic binding
1-{[1,2,4]Triazolo[...] acid () 3-methyl 4-carboxylic acid N/A ~290 g/mol High solubility, low permeability
AZD5153 () 3-methoxy 4-carboxamide Bivalent phenoxy-piperazinone ~560 g/mol BRD4 IC₅₀ < 10 nM, tumor growth inhibition

Research Findings and Implications

  • Methyl vs. Isopropyl at Position 3 : Methyl groups optimize steric compatibility with shallow binding pockets (e.g., acetyl-lysine sites in bromodomains), while bulkier groups like isopropyl may reduce affinity but improve pharmacokinetics .
  • Carboxamide Position : Piperidine-4-carboxamide aligns better with linear binding motifs (e.g., BRD4’s acetyl-lysine channel) compared to 3-carboxamide derivatives .
  • Morpholinoethyl vs. Aromatic Substituents: Morpholine enhances aqueous solubility (cLogP ~2.5) compared to lipophilic aryl groups (cLogP >3.5), critical for oral bioavailability .
  • Bivalent vs. Monovalent Design: Bivalent compounds like AZD5153 achieve superior potency through avidity effects, but monovalent analogs (e.g., the target compound) may offer better selectivity for specific isoforms .

Biological Activity

The compound 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. Its structure features a complex arrangement of heterocyclic rings, which may contribute to diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H22N6OC_{15}H_{22}N_{6}O with a molecular weight of approximately 306.38 g/mol. The structure incorporates a triazolo-pyridazine moiety and a morpholine group, which are known to influence biological activity.

Biological Activity Overview

Research on related triazolo-pyridazine derivatives indicates several potential biological activities:

  • Cytotoxicity : Some derivatives have demonstrated significant cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, a related compound exhibited IC50 values of 1.06 ± 0.16 μM for A549 cells, indicating potent cytotoxicity .
  • Kinase Inhibition : Triazolo-pyridazine derivatives have been studied for their ability to inhibit c-Met kinase, a critical target in cancer therapy. The inhibition of c-Met has been associated with reduced tumor growth and metastasis .

Case Studies and Experimental Data

Recent studies have focused on the synthesis and evaluation of various triazolo-pyridazine derivatives:

  • Cytotoxicity Assays : Compounds were tested using the MTT assay against multiple cancer cell lines. Results indicated that most compounds exhibited moderate to significant cytotoxicity with promising IC50 values .
    CompoundCell LineIC50 Value (μM)
    12eA5491.06 ± 0.16
    12eMCF-71.23 ± 0.18
    12eHeLa2.73 ± 0.33
  • Kinase Inhibition Studies : The inhibitory activity against c-Met kinase was assessed, revealing that certain derivatives could inhibit the kinase with IC50 values comparable to established inhibitors like Foretinib .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have highlighted the importance of specific substituents on the triazolo-pyridazine core in enhancing biological activity. For example, halogen substitutions were noted to affect cytotoxicity levels significantly .

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